7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione
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Overview
Description
7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione is a complex organic compound characterized by its unique tricyclic structure. This compound is part of the triazole family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit biological activity, suggesting potential interactions with biological targets .
Mode of Action
The compound is synthesized via the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization, enabling an intramolecular ring closure . This process forms the desired tricyclic compound .
Biochemical Pathways
The synthesis of this compound involves a tandem intermolecular c–n bond and intramolecular c–s bond formation sequence , which may suggest its involvement in similar biochemical reactions.
Result of Action
Similar compounds have been reported to exhibit biological activity, suggesting that this compound may also have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 1,2,4-triazoles, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve hydrogen-bonding and dipole interactions with the biological receptors .
Cellular Effects
Related compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Molecular Mechanism
Similar compounds have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of benzo[4,5]oxazolo[2,3-c][1,2,4]triazole-3(2H)-thione in animal models have not been reported in the literature. Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been found to interact with various transporters or binding proteins, and to affect their localization or accumulation .
Subcellular Localization
Related compounds have been found to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds.
Scientific Research Applications
7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-thiol: This compound has a similar tricyclic structure but contains sulfur instead of oxygen.
10-chloro-12-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene: This derivative includes a chlorine and methyl group, altering its chemical properties.
Uniqueness
7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione is unique due to the presence of an oxygen atom in its tricyclic structure, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c13-8-10-9-7-11(8)5-3-1-2-4-6(5)12-7/h1-4H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEGFQOPPOCTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=S)NN=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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